molecular formula C9H8N6O2 B5591487 4-AMINO-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE

4-AMINO-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B5591487
M. Wt: 232.20 g/mol
InChI Key: FCCJENFMZNHMMA-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-AMINO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a pyridine moiety, and a hydrazide group

Scientific Research Applications

4-AMINO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has been explored for various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 4-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization with a hydrazide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The presence of amino and hydrazide groups allows for substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-AMINO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and pyridine-based molecules, such as:

  • 4-AMINO-1-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDES
  • 2-AMINO-5-NITRO-N-[(E)-THIOPHEN-2-YL-METHYLIDENE]ANILINE

Uniqueness

What sets 4-AMINO-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE apart is its combination of an oxadiazole ring with a pyridine moiety and a hydrazide group.

Properties

IUPAC Name

4-amino-N-[(E)-pyridin-4-ylmethylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6O2/c10-8-7(14-17-15-8)9(16)13-12-5-6-1-3-11-4-2-6/h1-5H,(H2,10,15)(H,13,16)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCJENFMZNHMMA-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NNC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=N/NC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811275
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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